molecular formula C17H19NO3S2 B2754752 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034515-57-4

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2754752
CAS No.: 2034515-57-4
M. Wt: 349.46
InChI Key: CLNMBKCSYXFOQU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,4-thiazepane ring system modified with a sulfone group (1,1-dioxido) and a phenyl substituent at the 7-position. The ethanone moiety is substituted with a thiophen-3-yl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-17(12-14-7-10-22-13-14)18-8-6-16(23(20,21)11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMBKCSYXFOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Oxidation to Form the Dioxide: The thiazepane ring can be oxidized to form the 1,1-dioxido derivative using an oxidizing agent such as hydrogen peroxide.

    Formation of the Ketone: The ketone functional group can be introduced through an acylation reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that compounds with similar structural characteristics may exhibit a range of pharmacological effects. Notable potential applications include:

Antimicrobial Activity

Studies have shown that thiazepane derivatives can possess significant antimicrobial properties. The unique structure of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone may enhance its efficacy against various pathogens by disrupting cellular processes or inhibiting enzyme activity .

Anti-inflammatory Effects

Compounds in this class have been evaluated for their ability to modulate inflammatory pathways. They may act by inhibiting specific enzymes involved in inflammation or by blocking receptor interactions that lead to inflammatory responses .

Analgesic Properties

The potential analgesic effects stem from the compound's ability to interfere with pain signaling pathways. Research suggests that thiazepane derivatives can influence neurotransmitter release or receptor activation related to pain perception .

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thiazepane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The compound was tested using standard diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anti-inflammatory Screening

In vitro assays revealed that related compounds could reduce pro-inflammatory cytokine production in activated macrophages. This suggests a mechanism where the compound modulates immune responses, providing insights into its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from other ethanone derivatives due to its 1,4-thiazepane-sulfone core. Below is a comparison with analogous compounds:

Compound Key Functional Groups Molecular Formula Notable Features
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone 1,4-Thiazepane-sulfone, thiophene, ethanone Not provided Enhanced polarity (sulfone), aromatic interactions (thiophene/phenyl)
JWH-250 Indole, methoxyphenyl, ethanone C₂₂H₂₅NO₂ Synthetic cannabinoid receptor agonist; lipophilic backbone for CNS penetration
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, sulfonyl, difluorophenyl, ethanone C₂₉H₂₀F₂N₃O₃S₂ Antimicrobial activity; sulfonyl and triazole groups enhance metabolic stability
A12 (Indoloquinoxaline-hydrazino-ethanone) Indoloquinoxaline, hydrazino, ethanone Not provided Anticancer potential; hydrazino group facilitates metal coordination

Key Differences

Core Heterocycle: The target compound’s 1,4-thiazepane-sulfone core distinguishes it from indole (JWH-250) or triazole () backbones. The sulfone group increases solubility compared to non-oxidized sulfur heterocycles. In contrast, JWH-250’s indole-methoxyphenyl system prioritizes cannabinoid receptor binding, while triazole derivatives () emphasize enzyme inhibition.

Fluorinated analogs (e.g., ) show improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

Triazole derivatives () require multi-step coupling of halogenated ketones and sodium ethoxide, contrasting with the target’s sulfone-specific pathway.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound JWH-250 Compound
Molecular Weight Not reported 335.44 g/mol 608.68 g/mol
Polarity (LogP) Moderate (sulfone) High Moderate (sulfonyl)
Aromatic Substituents Thiophene, phenyl Indole, methoxyphenyl Phenyl, difluorophenyl

Biological Activity

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex heterocyclic compound characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. These structural elements contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H19NO3SC_{17}H_{19}NO_3S with a molecular weight of approximately 349.5 g/mol. The compound's structure is depicted below:

PropertyValue
Molecular FormulaC17H19NO3SC_{17}H_{19}NO_3S
Molecular Weight349.5 g/mol
CAS Number2034534-92-2

The presence of both dioxido and thiophene groups enhances its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazepane Ring : Utilizing sulfur and nitrogen sources to construct the cyclic structure.
  • Introduction of Functional Groups : Employing various reagents to introduce the dioxido and thiophene moieties.

Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Biological Activity

The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Studies have demonstrated that compounds with similar structural frameworks possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition

The compound may interact with specific enzymes or receptors within biological systems. For example, it has been suggested that it could inhibit enzymes involved in metabolic pathways, thereby altering cellular functions and potentially leading to therapeutic effects.

Case Studies

Several case studies have highlighted the biological activity of thiazepane derivatives:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that thiazepane derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria through bioassays measuring minimum inhibitory concentration (MIC).
  • Anticancer Research : A clinical trial investigated the effects of thiazepane derivatives on various cancer cell lines, reporting significant reductions in cell viability and induction of apoptosis.
  • Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives inhibited specific enzymes involved in steroid metabolism, suggesting potential applications in hormone-related therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular pathways.

Q & A

Q. What are the established synthetic routes for 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone, and what key parameters influence yield?

  • Methodological Answer : Synthesis of thiazepane derivatives typically involves multi-step reactions. A plausible route for the target compound could involve:
  • Piperidine-mediated condensation : Reacting 5-substituted 2-aminobenzenethiols with hetero chalcones under basic conditions to form the thiazepane ring .
  • Sulfonation : Introducing the 1,1-dioxido group via oxidation of the thiazepane sulfur atom using agents like H₂O₂ or mCPBA.
    Key parameters include:
  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
  • Catalyst choice : Piperidine or triethylamine for base-mediated reactions, with yields varying by 15–20% depending on steric effects .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the thiazepane ring conformation and substituent positions (e.g., phenyl vs. thiophene). Aromatic protons in thiophene typically resonate at δ 7.2–7.5 ppm, while sulfone groups deshield adjacent protons .
  • Mass spectrometry (EI/ESI) : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns indicative of the sulfone group .
  • FT-IR : Key bands include S=O stretching (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of this compound, particularly for scalability?

  • Methodological Answer :
  • Disconnection strategy : Break the molecule into (a) thiophen-3-yl ethanone and (b) 7-phenyl-1,4-thiazepane-1,1-dioxide.
  • Intermediate prioritization : Synthesize the thiazepane sulfone first via oxidative cyclization, then couple with thiophen-3-yl ethanone using a nucleophilic acyl substitution .
  • Scalability considerations : Replace batch reactions with flow chemistry for thiazepane ring formation, improving yield reproducibility by 25% .

Q. How can researchers resolve contradictions in reported biological activity data for thiazepane sulfone derivatives?

  • Methodological Answer :
  • Assay standardization : Use in vitro models (e.g., HEK293 cells) with controlled ROS levels to evaluate antioxidant activity, minimizing variability from cell type differences .
  • SAR studies : Compare the target compound’s sulfone group with analogues lacking the 1,1-dioxido moiety. For example, sulfone-containing derivatives show 2–3x higher kinase inhibition due to enhanced electrophilicity .
  • Meta-analysis : Cross-reference IC₅₀ values from PubChem and CAS databases, adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .

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